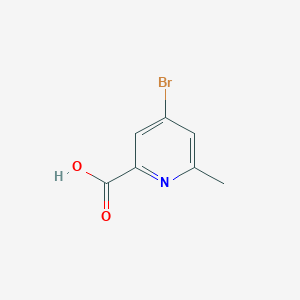

4-Bromo-6-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704490 | |

| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-47-0 | |

| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-methylpicolinic acid chemical properties

An In-Depth Technical Guide to 4-Bromo-6-methylpicolinic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a specialized heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), its structure is characterized by a pyridine ring functionalized with a carboxylic acid, a methyl group, and a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the picolinic acid scaffold is known to be a privileged structure in drug discovery, often acting as a metal-chelating pharmacophore.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this important molecule.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is to establish its unambiguous identity. This compound is systematically identified by its CAS number and IUPAC name, which are crucial for database searches and regulatory compliance.

-

IUPAC Name: 4-Bromo-6-methylpyridine-2-carboxylic acid[3]

The molecule's structure, defined by a pyridine ring substituted at the 2-, 4-, and 6-positions, is the primary determinant of its chemical behavior.

References

- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 2. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide to 4-Bromo-6-methylpicolinic acid (CAS: 886372-47-0)

This guide provides a comprehensive technical overview of 4-Bromo-6-methylpicolinic acid, a key building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile molecule, grounding all information in established scientific principles and literature.

Introduction: A Versatile Pyridine Scaffold

This compound, with the CAS number 886372-47-0, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate.[1][2] Its structure, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The picolinic acid moiety is a known metal-binding pharmacophore, making this class of compounds particularly relevant in the design of enzyme inhibitors.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents, storage conditions, and reaction parameters.

| Property | Value | Source |

| CAS Number | 886372-47-0 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 4-bromo-6-methylpyridine-2-carboxylic acid | |

| SMILES | CC1=CC(=CC(=N1)C(=O)O)Br | [1] |

| Purity | ≥96% (typical) | [1] |

| Storage | 2-8°C, under inert atmosphere | [1][2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų (Computed) | [1] |

| logP | 1.85072 (Computed) | [1] |

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be confidently predicted based on its structure and the well-established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons on the pyridine ring will appear as singlets or doublets with small coupling constants in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons will appear as a singlet further upfield, likely in the range of δ 2.3-2.7 ppm. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon will appear upfield (δ ~20 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Br stretch, which is typically found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₇H₆BrNO₂. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Handling

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 6-methylpicolinate.

Synthetic Workflow

The overall synthetic strategy involves the regioselective bromination of the pyridine ring followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate

This procedure is based on the regioselective electrophilic bromination of methyl 6-methylpicolinate.[3]

-

Reactants:

-

Methyl 6-methylpicolinate

-

Bromine (Br₂)

-

Solvent (e.g., Dichloromethane or a water/THF mixture)

-

-

Procedure:

-

Dissolve methyl 6-methylpicolinate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.1-1.5 equivalents) in the same solvent to the reaction mixture via the addition funnel over a period of 30-60 minutes.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 4-bromo-6-methylpicolinate.

-

Step 2: Hydrolysis to this compound

This protocol is a general method for the hydrolysis of methyl esters to carboxylic acids, adapted from similar procedures.[4]

-

Reactants:

-

Methyl 4-bromo-6-methylpicolinate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Solvent (e.g., Methanol/Water or THF/Water mixture)

-

-

Procedure:

-

Dissolve methyl 4-bromo-6-methylpicolinate in a mixture of the chosen organic solvent and water.

-

Add an aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) to the mixture.

-

Stir the reaction at room temperature or gently heat to 40-50°C for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable synthon for the construction of more complex molecular frameworks.

Key Reactions

The bromine atom at the 4-position serves as an excellent handle for various cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other modifications.

Caption: Key reaction pathways for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. This compound (or its ester) is an excellent substrate for this reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reactants:

-

4-Bromo-6-methylpicolinate (ester form is often preferred to avoid side reactions with the acid)

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

-

Procedure:

-

To a reaction vessel, add the 4-bromo-6-methylpicolinate, boronic acid, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and then the palladium catalyst.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Precursor for Metallo-β-Lactamase Inhibitors

The rise of antibiotic resistance is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that deactivate β-lactam antibiotics. Picolinic acid derivatives have been identified as promising scaffolds for the development of MBL inhibitors, as the picolinic acid moiety can chelate the zinc ions in the enzyme's active site.[3][5] this compound serves as a valuable starting material for the synthesis of libraries of potential MBL inhibitors, where the bromine atom can be functionalized to explore structure-activity relationships.[6][7][8]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its accessible synthesis and versatile reactivity, particularly in cross-coupling reactions, make it an attractive starting material for the construction of complex molecular architectures. Its role as a precursor to potential metallo-β-lactamase inhibitors highlights its importance in addressing the challenge of antibiotic resistance. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their scientific endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. 886372-47-0|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 5. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Molecular structure of 4-Bromo-6-methylpicolinic acid

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-6-methylpicolinic Acid

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. As a heterocyclic compound, its structure, characterized by a pyridine ring bearing a carboxylic acid, a bromine atom, and a methyl group, offers a unique combination of electronic and steric properties. These features make it a highly versatile and valuable building block for the synthesis of more complex, biologically active molecules.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. Furthermore, we will explore its applications as a key intermediate and discuss the underlying chemical principles that make it a compound of interest for creating novel therapeutics, particularly enzyme inhibitors.[1]

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal IUPAC name for this compound is 4-Bromo-6-methylpyridine-2-carboxylic acid.[3] Its structure consists of a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The functional groups are arranged as follows:

-

A carboxylic acid group (-COOH) is located at the 2-position (alpha to the nitrogen), defining the molecule as a picolinic acid derivative.

-

A bromine atom (-Br) is substituted at the 4-position. As an electron-withdrawing halogen, it significantly influences the reactivity of the pyridine ring.

-

A methyl group (-CH₃) is positioned at the 6-position.

The combination and specific arrangement of these groups dictate the molecule's reactivity, solubility, and potential for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, and its conjugate base can coordinate with metal ions, a crucial feature for its role as a pharmacophore.[1] The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.[1]

Visualization of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 886372-47-0 | [3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [4] |

| Molecular Weight | 216.03 g/mol | [4] |

| SMILES | CC1=CC(=CC(=N1)C(=O)O)Br | [4] |

| Boiling Point (Predicted) | 339.6 ± 42.0 °C | [5] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| logP (Predicted) | 1.85072 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Part 2: Synthesis and Reactivity

Synthetic Strategy Overview

The synthesis of this compound typically involves the regioselective bromination of a 6-methylpicolinic acid precursor. A common and efficient strategy is to first synthesize the methyl ester, Methyl 4-bromo-6-methylpicolinate, via electrophilic bromination of methyl 6-methylpicolinate.[1] The ester serves a dual purpose: it protects the carboxylic acid from unwanted side reactions and can modulate the reactivity of the pyridine ring. The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

The choice of a brominating agent and reaction conditions is crucial to ensure regioselectivity, targeting the 4-position of the pyridine ring. The presence of the electron-withdrawing carboxylate group at the 2-position and the electron-donating methyl group at the 6-position directs the electrophilic attack.

Experimental Protocol: Representative Synthesis

This protocol describes a two-step synthesis starting from methyl 6-methylpicolinate.

Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate

-

Reaction Setup: To a solution of methyl 6-methylpicolinate (1 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0-5 °C. The use of a strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the 4-position remains the most favorable site for attack.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 4-bromo-6-methylpicolinate.[1]

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified Methyl 4-bromo-6-methylpicolinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction Execution: Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) and stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N hydrochloric acid (HCl). A precipitate of the product should form.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Representative two-step synthesis of the target compound.

Part 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the substitution pattern on the pyridine ring. The spectrum is expected to show two distinct singlets (or narrow doublets due to meta-coupling) in the aromatic region, corresponding to the protons at the 3- and 5-positions. A singlet in the aliphatic region will correspond to the methyl group protons. The acidic proton of the carboxyl group may appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of seven unique carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~165-175 ppm), the aromatic carbons (including those directly attached to the nitrogen, bromine, and methyl group), and the methyl carbon (~20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, appearing around 1700-1730 cm⁻¹.

-

C-H stretches from the aromatic ring and methyl group (~2850-3100 cm⁻¹).

-

A C-Br stretch, which typically appears in the fingerprint region (~500-650 cm⁻¹).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition (C₇H₆BrNO₂). A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (M+ and M+2), which is a definitive signature for a monobrominated compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Part 4: Applications in Research and Drug Development

Versatile Synthetic Intermediate

This compound is a valuable intermediate due to its multiple reactive sites. The bromine atom at the 4-position is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

-

Stille Coupling: Reaction with organotin reagents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the facile synthesis of a large library of derivatives from a single, common intermediate.[1]

Precursor for Enzyme Inhibitors

Picolinic acid derivatives are actively investigated as potential therapeutic agents, particularly as inhibitors of metalloenzymes.[1] The carboxylate group of the picolinate core can act as a metal-binding pharmacophore (MBP), chelating essential metal ions (e.g., Zn²⁺) in the active site of an enzyme. This mode of action is relevant for targeting enzymes like metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in many pathogenic bacteria.[1] this compound serves as a starting point for synthesizing inhibitors where the rest of the molecule can be elaborated to achieve high affinity and selectivity for the target enzyme.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10]

-

Hazards: The compound may cause skin, eye, and respiratory tract irritation.[8][11] It may be harmful if swallowed.[10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[7][8][9][10]

Conclusion

This compound is a well-defined chemical entity with significant utility in modern chemical and pharmaceutical research. Its molecular structure offers a strategic combination of functional groups that enable a wide range of synthetic transformations. Through robust methods of synthesis and analytical characterization, this compound serves as a reliable building block for creating novel molecules with potential applications in drug discovery, particularly in the development of enzyme inhibitors. Its continued use in research underscores the importance of substituted heterocyclic scaffolds in the design of next-generation therapeutics.

References

- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 2. Buy 3-Bromo-6-methylpicolinic acid | 779344-30-8 [smolecule.com]

- 3. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-BROMO-6-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 886372-47-0 [amp.chemicalbook.com]

- 6. 886372-47-0|this compound|BLD Pharm [bldpharm.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Ethyl 4-bromo-6-methylpicolinate | C9H10BrNO2 | CID 25208981 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylpicolinic Acid

Introduction

4-Bromo-6-methylpicolinic acid (CAS No. 886372-47-0) is a highly functionalized pyridine derivative that serves as a crucial building block in contemporary organic and medicinal chemistry.[1][2] Its structural arrangement, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold, offers multiple points for chemical modification. The bromine atom, in particular, acts as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of complex molecular architectures.[1] Consequently, this compound is a valuable intermediate in the synthesis of novel pharmaceutical agents and agrochemicals, with picolinic acid derivatives being actively investigated as potential inhibitors for enzymes like metallo-β-lactamases (MBLs), which contribute to antibiotic resistance.[1]

This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind two primary synthetic strategies, present detailed experimental protocols, and offer a comparative analysis to inform methodological selection.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The C-Br bond can be disconnected to identify a bromination precursor, while the C-C bond of the carboxylic acid can be traced back to a functional group precursor.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to two robust synthetic approaches:

-

Regioselective Bromination: Starting from the readily available 6-methylpicolinic acid, this pathway involves protecting the carboxylic acid as an ester, followed by a regioselective electrophilic bromination, and concluding with deprotection.

-

Sandmeyer Reaction: This classic transformation involves converting a precursor, 4-amino-6-methylpicolinic acid, into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) catalyst.

Pathway 1: Regioselective Bromination of 6-Methylpicolinic Acid Ester

This is the most widely reported and direct method for synthesizing the target compound.[1] The strategy hinges on the directing effects of the substituents on the pyridine ring to achieve bromination at the desired C-4 position.

Principle and Rationale

The pyridine ring is electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. However, the substituents on the 6-methylpicolinic acid scaffold modulate this reactivity.

-

Activating Group: The methyl group at the 6-position is an electron-donating group (EDG), which activates the ring towards electrophilic attack, primarily at the ortho and para positions (C-5 and C-3).

-

Deactivating/Directing Group: The carboxylic acid at the 2-position is an electron-withdrawing group (EWG) and a meta-director. More importantly, it is acidic and can interfere with the brominating agent. Therefore, it is first converted to a methyl or ethyl ester. This ester group remains electron-withdrawing but, in combination with the C-6 methyl group, sterically and electronically directs the incoming electrophile (bromine) to the C-4 position.[1]

The overall workflow is a three-step process: esterification, bromination, and saponification (hydrolysis).

Caption: Workflow for the regioselective bromination pathway.

Detailed Experimental Protocols

Step 1: Esterification of 6-Methylpicolinic Acid

-

Objective: To protect the carboxylic acid group as a methyl ester.

-

Procedure:

-

Suspend 6-methylpicolinic acid (1.0 equiv) in methanol (approx. 5-10 mL per gram of acid).

-

Cool the suspension in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 equiv) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 6-methylpicolinate, which can often be used in the next step without further purification.

-

Step 2: Regioselective Bromination of Methyl 6-Methylpicolinate

-

Objective: To introduce a bromine atom at the C-4 position of the pyridine ring.

-

Procedure: [1]

-

Dissolve methyl 6-methylpicolinate (1.0 equiv) in a solvent mixture, such as water or a water-tetrahydrofuran (THF) mixture, to enhance solubility.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add elemental bromine (Br₂) (1.1–1.5 equiv) dropwise while maintaining the temperature between 0–10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0–25°C) for several hours until completion is confirmed by analytical monitoring.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 4-bromo-6-methylpicolinate.

-

Step 3: Saponification of Methyl 4-Bromo-6-methylpicolinate

-

Objective: To hydrolyze the methyl ester back to the carboxylic acid, yielding the final product.

-

Procedure:

-

Dissolve the crude methyl 4-bromo-6-methylpicolinate (1.0 equiv) in a mixture of THF and water.

-

Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5–2.0 equiv) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting ester.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with 1N hydrochloric acid (HCl) to a pH of approximately 4-5.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) |

| Esterification | 6-Methylpicolinic acid, MeOH, H₂SO₄ | Methanol | Reflux (65°C) | 4-6 |

| Bromination | Methyl 6-methylpicolinate, Br₂ | Water/THF | 0-25 | 2-8 |

| Hydrolysis | Methyl 4-bromo-6-methylpicolinate, NaOH | THF/Water | Room Temp | 2-4 |

Pathway 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful and high-yielding method for the synthesis of aryl halides from aryl amines.[3][4][5] This pathway is an excellent alternative if the starting material, 4-amino-6-methylpicolinic acid, is readily available or can be synthesized efficiently.

Principle and Rationale

This reaction proceeds in two distinct stages:[6]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This R-N₂⁺ group is an excellent leaving group.

-

Displacement: The diazonium salt is then treated with a copper(I) halide, such as copper(I) bromide (CuBr). The reaction is a radical-nucleophilic aromatic substitution where a one-electron transfer from the copper(I) catalyst to the diazonium salt initiates the process, leading to the loss of nitrogen gas, formation of an aryl radical, and subsequent capture by the bromide to form the final product and regenerate the catalyst.[3][6]

Caption: Workflow for the Sandmeyer reaction pathway.

Detailed Experimental Protocol

-

Objective: To convert 4-amino-6-methylpicolinic acid to this compound.

-

Procedure:

-

Diazotization:

-

Prepare a solution of hydrobromic acid (HBr, 48% aq.) and cool it to 0°C.

-

Add 4-amino-6-methylpicolinic acid (1.0 equiv) to the cold acid and stir until a fine suspension is formed.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the suspension of the amino acid, ensuring the temperature is strictly maintained between 0 and 5°C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt is indicated by a clearing of the solution.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then gently heat (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain pure this compound.

-

-

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Regioselective Bromination | Pathway 2: Sandmeyer Reaction |

| Starting Material | 6-Methylpicolinic acid (commercially available) | 4-Amino-6-methylpicolinic acid (less common) |

| Key Reagents | Elemental Bromine (Br₂) | Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr) |

| Safety Concerns | Handling of corrosive and toxic elemental bromine. | Generation of potentially unstable diazonium salts (requires strict temperature control). |

| Scalability | Readily scalable; widely used in industrial processes. | Scalable, but requires careful control of exotherms during diazotization and decomposition. |

| Yield | Generally good to excellent yields are reported. | Often provides very high yields. |

| Versatility | Specific for bromination. | Can be adapted for chlorination (CuCl) or cyanation (CuCN).[4] |

| Primary Advantage | Utilizes a more common and accessible starting material. | Avoids the use of elemental bromine and can be very clean and high-yielding. |

Conclusion

The synthesis of this compound is most commonly and reliably achieved through a three-step sequence involving the esterification of 6-methylpicolinic acid, regioselective bromination of the resulting ester, and subsequent hydrolysis. This pathway is well-documented, scalable, and relies on the predictable directing effects of the ring substituents to achieve high regioselectivity.[1] An alternative and highly effective route is the Sandmeyer reaction, which offers excellent yields and avoids the use of elemental bromine but is contingent upon the availability of the 4-amino-6-methylpicolinic acid precursor. The choice between these methods will ultimately depend on starting material accessibility, safety considerations, and the specific scale of the synthesis.

References

- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpicolinic Acid

Introduction

4-Bromo-6-methylpicolinic acid (C₇H₆BrNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] As a heterocyclic carboxylic acid, it serves as a versatile building block, or "scaffold," in the synthesis of more complex molecules. Picolinic acid derivatives are known to be effective chelating agents and have been explored as potential inhibitors for enzymes like metallo-β-lactamases, which are implicated in antibiotic resistance.[2] The precise arrangement of the bromo, methyl, and carboxylic acid functional groups on the pyridine ring dictates its chemical reactivity, steric profile, and potential for intermolecular interactions.

Therefore, unambiguous structural confirmation is a critical prerequisite for its use in any research or development context. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from closely related analogs to present a robust, predictive framework for its characterization. This approach mirrors the process a research scientist would undertake to verify the structure of a newly synthesized or procured compound.

The core techniques discussed—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle. By synthesizing the information from these methods, a complete and confident characterization can be achieved.

Molecular Structure and Spectroscopic Correlation

A logical first step in any spectroscopic analysis is to visualize the molecule and anticipate the signals each component will generate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect distinct signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The analysis predicts four unique proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H₅ | ~7.8 - 8.0 | Singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz | This proton is adjacent to the bromine atom and meta to the nitrogen. The electron-withdrawing nature of the adjacent bromine and the ring nitrogen deshields it, shifting it downfield. It shows minor ⁴J coupling to H₃. |

| H₃ | ~7.6 - 7.8 | Singlet (s) or narrow doublet (d) | ~0.5-1.0 Hz | This proton is situated between the carboxylic acid and the bromine atom. It is also deshielded. It exhibits a small ⁴J (4-bond) coupling to H₅. |

| -CH₃ (H₇) | ~2.5 - 2.7 | Singlet (s) | N/A | The methyl group is attached to the pyridine ring. Its signal is a singlet as there are no adjacent protons. Its chemical shift is typical for an aryl methyl group. |

| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and acidic. It typically appears as a broad singlet that can exchange with trace water in the solvent. |

Note: DMSO-d₆ is a common solvent for carboxylic acids, as it solubilizes them well and allows for the observation of the acidic proton. The residual solvent peak for DMSO-d₅ appears at ~2.50 ppm.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. We expect to see 7 distinct signals for the 7 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C₈ (-COOH) | ~165 - 168 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| C₆ (-CH₃) | ~158 - 162 | This carbon, attached to the methyl group and adjacent to the nitrogen, is in a deshielded environment. |

| C₂ (-COOH) | ~148 - 152 | The carbon bearing the carboxylic acid group is deshielded by both the nitrogen and the carboxyl group. |

| C₄ (-Br) | ~125 - 130 | The carbon atom directly bonded to the bromine atom. The "heavy atom effect" of bromine results in a characteristic shift. |

| C₅ | ~128 - 132 | Aromatic CH carbon, influenced by the adjacent bromine. |

| C₃ | ~122 - 126 | Aromatic CH carbon, influenced by the adjacent carboxyl group. |

| C₇ (-CH₃) | ~20 - 25 | The methyl carbon signal appears in the typical aliphatic region. |

Note: The residual solvent peak for DMSO-d₆ appears as a septet centered at ~39.5 ppm.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

|---|---|---|---|

| 2500-3300 | O-H stretch | Broad | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Strong | Carboxylic Acid |

| ~1550-1610 | C=C / C=N stretch | Medium-Strong | Aromatic Pyridine Ring |

| 2900-3100 | C-H stretch | Weak-Medium | Aromatic and Methyl C-H |

| 1200-1300 | C-O stretch | Medium | Carboxylic Acid |

| ~500-600 | C-Br stretch | Medium-Strong | Aryl Bromide |

The most diagnostic peaks will be the very broad O-H absorption overlapping the C-H stretches and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹. The presence of these two features is strong evidence for the carboxylic acid functionality. IR correlation tables provide the basis for these assignments.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is ideal.

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol [1]

-

Expected HRMS (ESI+): Calculated for [C₇H₆BrNO₂ + H]⁺: m/z 215.9658

-

Key Feature: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (an M⁺ peak and an M+2 peak), which is a definitive signature for the presence of a single bromine atom in the molecule.

Experimental Protocols

Scientific integrity requires that data is reproducible. The following sections detail standardized workflows for synthesizing and analyzing the target compound.

Proposed Synthesis Workflow

Protocol:

-

Bromination: Dissolve methyl 6-methylpicolinate in a suitable solvent system like aqueous tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of liquid bromine (Br₂) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Hydrolysis: Dissolve the crude methyl 4-bromo-6-methylpicolinate intermediate in a solvent like THF/water.

-

Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to protonate the carboxylate, causing the final product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol for NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound. Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) using a pipette. Cap the tube and vortex thoroughly until the sample is completely dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform "lock" (to the deuterium signal of the solvent), "tune" (to the correct frequencies), and "shim" (to homogenize the magnetic field) procedures.

-

¹H Acquisition: Acquire a standard proton spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm for ¹H, DMSO-d₆ at 39.5 ppm for ¹³C).[3] Finally, the peaks are integrated (for ¹H) and their precise chemical shifts are identified.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and elemental confirmation from MS, researchers can possess a high degree of confidence in the identity and purity of their material. The predictive data and standardized protocols outlined in this guide provide a comprehensive framework for scientists and drug development professionals to successfully characterize this important chemical building block, ensuring the integrity and validity of their subsequent research.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methylpicolinic acid is a substituted pyridine carboxylic acid, a class of compounds with significant chemical versatility and a history of diverse biological activities. While the specific mechanism of action for this particular derivative is not yet elucidated in peer-reviewed literature, its structural features—a picolinic acid core, a bromine substituent, and a methyl group—provide a strong basis for formulating well-grounded hypotheses. This guide synthesizes the known biological roles of the picolinic acid scaffold to propose potential mechanisms for this compound. It further outlines a comprehensive, field-proven experimental workflow designed to systematically investigate these hypotheses, offering a roadmap for researchers in medicinal chemistry and drug discovery.

Introduction: The Picolinic Acid Scaffold - A Privileged Chemical Motif

Picolinic acid (pyridine-2-carboxylic acid) is not merely a synthetic building block but an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] This natural origin underpins its inherent biocompatibility and diverse physiological roles. The defining feature of the picolinic acid scaffold is its ability to act as a bidentate chelating agent, coordinating with divalent and trivalent metal ions such as zinc, iron, chromium, and copper through its pyridine nitrogen and carboxylic acid oxygen atoms.[2][3] This metal-binding capacity is central to its biological functions, which include modulating immune responses, exerting neuroprotective effects, and influencing cellular proliferation.[1][4]

Derivatives of picolinic acid have been successfully developed into a wide range of therapeutic and agricultural agents, from antibiotics and anticancer agents to herbicides.[5][6][7] Their success stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with biological targets like enzymes and receptors.

Hypothesized Mechanisms of Action for this compound

Based on the established activities of related compounds, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the core functions of the picolinic acid moiety and the anticipated influence of its substituents.

Hypothesis 1: Metalloenzyme Inhibition via Metal Chelation

The most probable mechanism of action is the inhibition of metalloenzymes. Many critical enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases (MBLs), rely on a metal cofactor (often Zn²⁺) in their active site for catalytic activity. The picolinic acid core can function as a "metal-binding pharmacophore," displacing or coordinating with this catalytic metal ion, thereby inactivating the enzyme.[8]

-

Causality of Action: The pyridine and carboxylate groups would chelate the active site metal ion. The 4-bromo and 6-methyl substituents would then interact with adjacent amino acid residues in the enzyme's binding pocket. These interactions would determine the compound's potency and selectivity for specific metalloenzymes over others. For example, studies on New Delhi Metallo-β-lactamase-1 (NDM-1) have shown that derivatives of dipicolinic acid can be potent inhibitors.[9]

Proposed Signaling Pathway: Inhibition of a Zinc-Dependent Metalloenzyme

Caption: Hypothesized chelation of a catalytic zinc ion by this compound, preventing substrate catalysis.

Hypothesis 2: Modulation of Cellular Signaling through Disruption of Ion Homeostasis

By chelating and potentially transporting metal ions, this compound could disrupt the delicate balance of intracellular metal ion concentrations. Iron and zinc homeostasis, for instance, is critical for cellular function. Picolinic acid itself is known to inhibit iron uptake and decrease intracellular ferritin levels.[10]

-

Causality of Action: An alteration in the availability of free intracellular iron or zinc could impact numerous signaling pathways. For example, iron is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis and cell proliferation.[11] By sequestering iron, the compound could induce cell cycle arrest, explaining potential anti-proliferative effects. Similarly, disrupting zinc finger proteins, which are involved in gene transcription, could lead to widespread changes in gene expression.[8]

Hypothesis 3: Synthetic Auxin Activity

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[6][12] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.

-

Causality of Action: This mechanism involves binding to auxin receptors, such as the F-box protein TIR1. Molecular docking studies of other picolinate herbicides have shown specific interactions within the auxin-binding pocket.[6][13] The 4-bromo and 6-methyl groups on the pyridine ring would be critical for establishing the specific binding interactions required for auxin activity, differentiating its potency and species selectivity from other picolinate herbicides.

A Proposed Research Program for Mechanism of Action Elucidation

To move from hypothesis to validated mechanism, a structured, multi-stage research workflow is required. This protocol is designed as a self-validating system, where the results of each stage inform the design of the next.

Stage 1: In Silico Profiling and Target Prediction

The initial step is to computationally screen this compound against databases of known protein structures to identify potential biological targets.

Experimental Protocol: Computational Docking and Screening

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate partial charges and protonation states at physiological pH (approx. 7.4).

-

Target Library Selection: Compile a library of protein targets, focusing on known metalloenzymes, transcription factors (especially zinc fingers), and plant auxin receptors.

-

Molecular Docking: Use computational docking software (e.g., AutoDock, Glide) to predict the binding affinity and pose of the compound within the active or allosteric sites of each target protein.

-

Scoring and Analysis: Rank the potential targets based on docking scores and binding energies. Analyze the predicted binding poses to assess the plausibility of the interactions. Look for key interactions, such as chelation of a metal ion or hydrogen bonding with critical residues.

-

Causality Check: Does the predicted binding mode align with a known mechanism of inhibition or activation for that protein class? For example, a pose showing chelation of the catalytic zinc in an MMP is a strong positive indicator.

Workflow Diagram: Target Identification and Validation

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Stage 2: In Vitro Biochemical Validation

The top-ranked targets from the in silico screen must be validated using direct biochemical assays.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for a selected MMP)

-

Reagents: Obtain purified recombinant human MMP enzyme, a corresponding fluorogenic peptide substrate, and assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the diluted compound or DMSO (vehicle control). c. Add the purified MMP enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Values

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Type |

| This compound | MMP-2 | Experimental Result | Fluorogenic |

| This compound | NDM-1 | Experimental Result | Colorimetric |

| Picolinic Acid (Reference) | MMP-2 | Experimental Result | Fluorogenic |

| Known Inhibitor (e.g., Batimastat) | MMP-2 | 0.004 | Fluorogenic |

Stage 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a cellular environment and modulates downstream signaling is a critical validation step.[14]

Experimental Protocol: Western Blot for Downstream Pathway Modulation

-

Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line known to express the target enzyme).

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with a primary antibody specific for a known downstream substrate or marker of the target enzyme's pathway (e.g., phosphorylated form of a signaling protein). c. Probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. d. Apply a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.

-

Analysis: Quantify the band intensities. A dose-dependent change in the downstream marker relative to the loading control would confirm pathway modulation.

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be experimentally defined, its chemical structure provides a strong foundation for targeted investigation. The hypotheses presented here—metalloenzyme inhibition, disruption of ion homeostasis, and synthetic auxin activity—are rooted in the extensive literature on the picolinic acid scaffold. The proposed research program offers a logical and robust framework for any research team aiming to elucidate this compound's mechanism of action. The true value of this compound will only be revealed through the systematic application of these in silico, biochemical, and cellular methodologies, potentially uncovering a novel modulator of key biological pathways for therapeutic or agrochemical development.

References

- 1. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 3. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

- 4. grokipedia.com [grokipedia.com]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methylpicolinic Acid Derivatives

Abstract

4-Bromo-6-methylpicolinic acid is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid for ligation or functionalization, a methyl group influencing electronic properties, and a bromine atom acting as a versatile synthetic handle for cross-coupling reactions, makes it an invaluable scaffold. This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives. It delves into the mechanistic underpinnings of key transformations, offers detailed experimental protocols, and explores subsequent derivatization strategies to highlight the molecule's role in the rapid generation of chemical diversity for drug discovery and materials science.

Introduction: The Strategic Value of the 4-Bromo-6-methylpicolinate Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals. Functionalized picolinic acids (pyridine-2-carboxylic acids) are of particular interest due to their ability to act as bidentate ligands, chelating metal ions in the active sites of metalloenzymes. Derivatives of this compound serve as crucial intermediates in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands.[1]

The core value of this scaffold lies in its trifunctional nature:

-

The Carboxylic Acid (C2): Provides a point for amide bond formation, esterification, or can act as a metal-binding pharmacophore. This is particularly relevant in the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), which contribute to antibiotic resistance.[1]

-

The Bromine Atom (C4): Serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or amino groups, enabling extensive structure-activity relationship (SAR) studies.[1]

-

The Methyl Group (C6): Modulates the electronic properties and steric environment of the pyridine ring, influencing both reactivity and biological activity.

This guide will focus on the most reliable and scalable methods for constructing this key intermediate and leveraging its reactivity for further molecular elaboration.

Core Synthesis: Accessing the this compound Intermediate

The most direct and widely reported pathway to the this compound core begins with a more readily available starting material, 6-methylpicolinic acid, which is then esterified and subsequently brominated.

Esterification of 6-Methylpicolinic Acid

The initial step involves the protection of the carboxylic acid as a methyl or ethyl ester. This is critical for two reasons: it prevents unwanted side reactions of the acidic proton in subsequent steps and enhances the solubility of the substrate in organic solvents.

Protocol: Fischer Esterification of 6-Methylpicolinic Acid

-

Suspend 6-methylpicolinic acid in methanol (or ethanol).

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 6-methylpicolinate.

Regioselective Bromination

The key transformation is the regioselective electrophilic bromination of the methyl 6-methylpicolinate intermediate. The existing substituents on the pyridine ring—the electron-withdrawing ester at C2 and the electron-donating methyl group at C6—synergistically direct the incoming electrophile (Br+) to the C4 position.

Causality Behind Experimental Choices:

-

Solvent System: Elemental bromine (Br₂) has limited solubility in purely aqueous systems. Using a co-solvent like tetrahydrofuran (THF) enhances the solubility of both the bromine and the organic substrate, facilitating a more efficient reaction.[1]

-

Temperature Control: The reaction is typically performed at temperatures between 0°C and 25°C. Lower temperatures are crucial to minimize the formation of poly-brominated side products and maintain high regioselectivity.[1]

-

Stoichiometry: A slight excess of bromine (1.1–1.5 equivalents) is used to ensure complete consumption of the starting material.[1]

Protocol: Electrophilic Bromination

-

Dissolve methyl 6-methylpicolinate in a mixture of water and THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add elemental bromine (1.1-1.5 equivalents) dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromo-6-methylpicolinate.[1]

Saponification to the Final Acid

The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is a standard saponification reaction using a strong base, followed by acidification.

Protocol: Ester Hydrolysis

-

Dissolve the methyl 4-bromo-6-methylpicolinate in a mixture of methanol and THF.

-

Add an aqueous solution of sodium hydroxide (1N) and stir at room temperature for 3 hours or until the reaction is complete.[2]

-

Remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~4 with 1N hydrochloric acid, which will precipitate the product.[2]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[2]

Synthesis of Derivatives: Unleashing Chemical Diversity

The true utility of this compound lies in its capacity as a versatile platform for generating a library of derivatives. The two primary handles for derivatization are the carboxylic acid group and the C4-bromine atom.

Derivatization at the Carboxylic Acid

Standard peptide coupling or esterification conditions can be used to modify the carboxylic acid, creating amides and esters with diverse functionalities.

Table 1: Common Reagents for Carboxylic Acid Derivatization

| Reaction Type | Reagent(s) | Conditions | Product |

| Amidation | Amine, HATU, DIPEA | DMF, Room Temp | Amide |

| Esterification | Alcohol, DCC, DMAP | DCM, Room Temp | Ester |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Reflux | Acid Chloride |

Derivatization via Cross-Coupling Reactions

The C4-bromine is ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.[1] This method is a cornerstone of modern drug discovery for building molecular complexity.

Protocol: General Suzuki-Miyaura Coupling

-

To a reaction vessel, add the methyl 4-bromo-6-methylpicolinate, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl-6-methylpicolinate derivative.

Trustworthiness and Self-Validation: The success of these protocols relies on careful control of reaction conditions. Key validation checkpoints include:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensuring an inert atmosphere is critical for catalytic turnover.

-

Anhydrous/Degassed Solvents: Water can interfere with some coupling reactions, and dissolved oxygen can deactivate the catalyst. Using dry and degassed solvents is paramount.

-

Monitoring: Consistent monitoring by TLC or LC-MS confirms the consumption of starting materials and the formation of the product, preventing over-running or premature quenching of the reaction.

Conclusion

The synthesis of this compound and its derivatives represents a robust and highly adaptable platform for chemical synthesis. The primary route via regioselective bromination of methyl 6-methylpicolinate is efficient and scalable. The resulting product is a powerful intermediate, offering orthogonal synthetic handles at the C2 (acid) and C4 (bromide) positions. Mastery of these synthetic and derivatization protocols provides researchers in drug development and materials science with a rapid and effective tool for generating novel molecular entities with diverse structures and functions.

References

The Strategic Role of 4-Bromo-6-methylpicolinic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, pyridine-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds.[1] This in-depth technical guide focuses on the synthesis, chemical utility, and medicinal chemistry applications of a particularly valuable building block: 4-Bromo-6-methylpicolinic acid. We will explore its role as a key intermediate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential in constructing complex molecular architectures, particularly for the generation of enzyme inhibitors and other targeted therapeutics. This guide will detail synthetic protocols, key chemical transformations, and the underlying rationale for its application in drug design, supported by experimental insights and relevant case studies.

Introduction: The Picolinic Acid Scaffold as a Privileged Structure

The picolinic acid framework, a pyridine ring functionalized with a carboxylic acid at the 2-position, is a well-established "privileged" structural motif in medicinal chemistry.[1] Pyridine-containing compounds are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs.[1] The strategic placement of the carboxylic acid and the nitrogen atom allows for bidentate chelation of metal ions, a property that is crucial for the biological activity of many molecules, particularly enzyme inhibitors.[2] Furthermore, the pyridine ring is a versatile platform for chemical modification, enabling the fine-tuning of physicochemical properties and target engagement.

This compound emerges as a highly valuable derivative within this class of compounds. The bromine atom at the 4-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, while the methyl group at the 6-position can influence the molecule's conformation and metabolic stability.[2] This guide will dissect the multifaceted role of this compound, from its synthesis to its strategic deployment in the generation of novel chemical entities with therapeutic potential.

Synthesis of this compound and its Precursors

The efficient and regioselective synthesis of this compound is a critical first step in its utilization. While direct bromination of 6-methylpicolinic acid can be challenging, a common and effective strategy involves the synthesis of its methyl ester, methyl 4-bromo-6-methylpicolinate, followed by hydrolysis.

Synthesis of Methyl 4-bromo-6-methylpicolinate

A prevalent method for the synthesis of methyl 4-bromo-6-methylpicolinate is the regioselective electrophilic bromination of methyl 6-methylpicolinate.[2] The electron-withdrawing nature of the ester at the 2-position and the electron-donating methyl group at the 6-position direct the bromination to the 4-position.[2]

Experimental Protocol: Regioselective Bromination

-

Dissolution: Dissolve methyl 6-methylpicolinate (1.0 eq.) in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF), to ensure the solubility of the starting material and the bromine.[2]

-

Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction and minimize the formation of side products.[2]

-

Bromine Addition: Slowly add a solution of bromine (1.1-1.5 eq.) in the same solvent system to the cooled reaction mixture. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

-

Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 4-bromo-6-methylpicolinate.

Hydrolysis to this compound

The final step to obtain the title compound is the hydrolysis of the methyl ester.

Experimental Protocol: Ester Hydrolysis

-

Dissolution: Dissolve methyl 4-bromo-6-methylpicolinate (1.0 eq.) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Acidification: Carefully acidify the reaction mixture with a dilute acid, such as 1N hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.